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Compound of Interest

Compound Name: Mal-amido-PEG4-NHS ester

Cat. No.: B608811 Get Quote

Technical Guide: Mal-amido-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mal-amido-PEG4-NHS ester, a
heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and the

development of targeted therapeutics such as antibody-drug conjugates (ADCs) and

proteolysis-targeting chimeras (PROTACs).

Core Properties
Mal-amido-PEG4-NHS ester is a versatile molecule featuring a maleimide group at one end

and an N-hydroxysuccinimide (NHS) ester at the other, connected by a hydrophilic 4-unit

polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol)

groups, while the NHS ester efficiently acylates primary amines. This dual reactivity allows for

the controlled, covalent linkage of two different biomolecules.

Quantitative Data Summary
The fundamental molecular properties of Mal-amido-PEG4-NHS ester are summarized in the

table below.
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Property Value Citation(s)

Molecular Weight 513.5 g/mol [1][2][3][4]

Chemical Formula C₂₂H₃₁N₃O₁₁ [1][2][3][4]

CAS Number 756525-99-2 [1][2][3][4]

Experimental Protocols
The heterobifunctional nature of Mal-amido-PEG4-NHS ester is ideal for two-step conjugation

procedures, which minimize the formation of undesirable homodimers. Below is a detailed,

generalized protocol for crosslinking an amine-containing protein (Protein-NH₂) to a sulfhydryl-

containing protein (Protein-SH).

Detailed Methodology: Two-Step Protein Crosslinking
Important Considerations Before Starting:

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls,

as they will compete with the intended reaction. Phosphate-buffered saline (PBS) at pH 7.2-

7.5 is a suitable choice.[2]

Reagent Handling: Mal-amido-PEG4-NHS ester is moisture-sensitive.[2] It should be stored

at -20°C with a desiccant. Always allow the vial to equilibrate to room temperature before

opening to prevent condensation.[2] The NHS ester readily hydrolyzes in aqueous solutions;

therefore, solutions should be prepared immediately before use and any unused portion

discarded.[2]

Protein Preparation: The sulfhydryl-containing molecule (Protein-SH) must have free

(reduced) thiols. If necessary, reduce disulfide bonds using an appropriate reducing agent

like DTT or TCEP, followed by removal of the reducing agent.[2]

Materials:

Amine-containing protein (Protein-NH₂)

Sulfhydryl-containing protein (Protein-SH)
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Mal-amido-PEG4-NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

Desalting columns

Procedure:

Step 1: Activation of Amine-Containing Protein

Prepare Protein-NH₂: Dissolve the amine-containing protein in the Conjugation Buffer at a

known concentration.

Prepare Crosslinker Solution: Immediately before use, dissolve the Mal-amido-PEG4-NHS
ester in a small amount of DMF or DMSO.[2]

Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH₂

solution. The optimal molar excess depends on the protein concentration and should be

determined empirically.[2]

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours

at 4°C.[2]

Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated

with the Conjugation Buffer. The resulting product is the maleimide-activated protein

(Protein-Maleimide).[2]

Step 2: Conjugation to Sulfhydryl-Containing Protein

Combine Reactants: Mix the purified Protein-Maleimide from Step 1 with the sulfhydryl-

containing protein (Protein-SH). The molar ratio should be optimized for the desired final

conjugate.[2]

Incubation: Allow the conjugation reaction to proceed for 30 minutes at room temperature or

for 2 hours at 4°C.[2] The maleimide group will react with the free sulfhydryl groups to form a

stable thioether bond.
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Stopping the Reaction (Optional): To quench any unreacted maleimide groups, a small

molecule thiol like cysteine can be added.

Final Purification: Purify the final conjugate to remove any unreacted proteins using methods

such as size-exclusion chromatography (SEC).

Visualizations
Experimental Workflow: Two-Step Bioconjugation
The following diagram illustrates the logical flow of the two-step protein crosslinking protocol

described above.
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Workflow for two-step protein-protein conjugation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b608811?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway Context: PROTAC-Mediated Protein
Degradation
Mal-amido-PEG4-NHS ester is a common linker used in the synthesis of PROTACs. A

PROTAC is a heterobifunctional molecule that brings a target protein to an E3 ubiquitin ligase,

leading to the target's ubiquitination and subsequent degradation by the proteasome. The

diagram below illustrates this general mechanism.

Ternary Complex Formation

PROTAC
(Target Binder - Linker - E3 Binder)

Target Proteinbinds

E3 Ubiquitin Ligase

recruits

Polyubiquitination
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catalyzes
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Degradation

results in
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General mechanism of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Mal-amido-PEG4-NHS ester molecular weight and
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608811#mal-amido-peg4-nhs-ester-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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